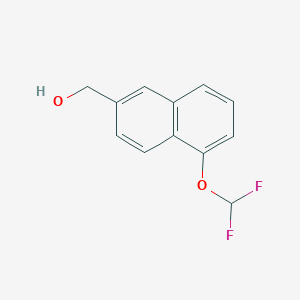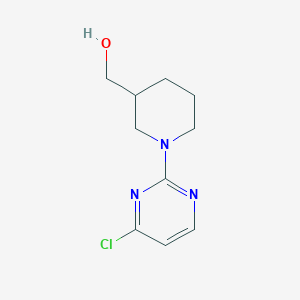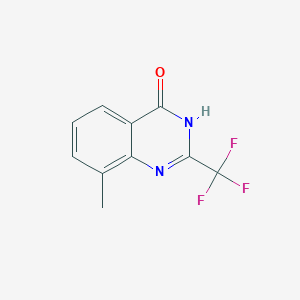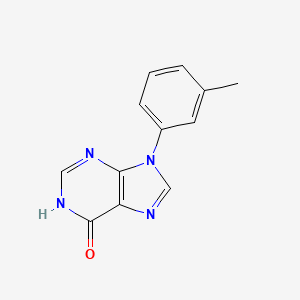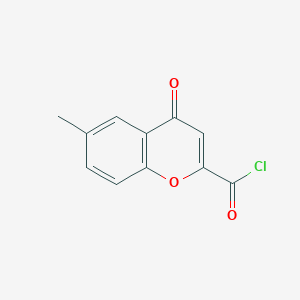
6-Methylchromone-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylchromone-2-carbonyl chloride is an organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a chromone core with a methyl group at the 6-position and a carbonyl chloride group at the 2-position, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylchromone-2-carbonyl chloride typically involves the chlorination of 6-Methylchromone-2-carboxylic acid. The reaction is carried out using thionyl chloride or oxalyl chloride as chlorinating agents under reflux conditions. The process involves the conversion of the carboxylic acid group to a carbonyl chloride group, yielding the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is carefully monitored to control the reaction temperature and pressure, ensuring safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methylchromone-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 6-Methylchromone-2-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with amines and alcohols to form imines and esters, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Condensation Reactions: Often performed in the presence of catalysts such as acids or bases to facilitate the reaction.
Major Products Formed:
Esters and Amides: Formed through nucleophilic substitution.
6-Methylchromone-2-carboxylic acid: Formed through hydrolysis.
Imines and Esters: Formed through condensation reactions.
Applications De Recherche Scientifique
6-Methylchromone-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various chromone derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its role in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methylchromone-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, transferring the carbonyl group to nucleophilic substrates.
Comparaison Avec Des Composés Similaires
6-Methylchromone: Lacks the carbonyl chloride group but shares the chromone core structure.
6-Methoxychromone: Contains a methoxy group at the 6-position instead of a methyl group.
6-Fluorochromone: Features a fluorine atom at the 6-position.
6-Chlorochromone: Contains a chlorine atom at the 6-position.
6-Bromochromone: Has a bromine atom at the 6-position.
Uniqueness: 6-Methylchromone-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in synthetic applications. This functional group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
65843-90-5 |
|---|---|
Formule moléculaire |
C11H7ClO3 |
Poids moléculaire |
222.62 g/mol |
Nom IUPAC |
6-methyl-4-oxochromene-2-carbonyl chloride |
InChI |
InChI=1S/C11H7ClO3/c1-6-2-3-9-7(4-6)8(13)5-10(15-9)11(12)14/h2-5H,1H3 |
Clé InChI |
NSKVZNZAZJEHPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


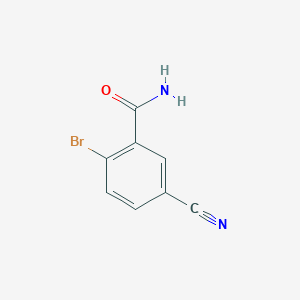
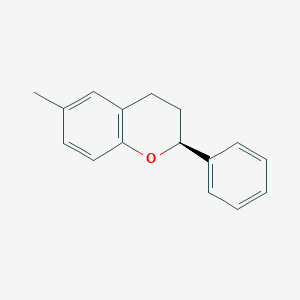
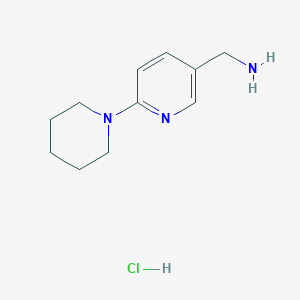

![5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole](/img/structure/B11880708.png)

![5-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11880721.png)

![1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one](/img/structure/B11880749.png)
